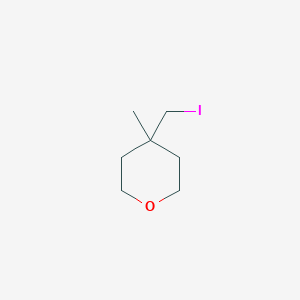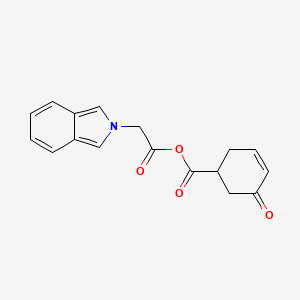
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an isoindole ring fused with a cyclohexene ring and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoindole derivatives with acetic acid derivatives in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Isoindole-2-acetic acid: Shares the isoindole core but lacks the cyclohexene ring.
5,5’-carbonylbis[1,3-dihydro-1,3-dioxo-]: Contains similar functional groups but differs in overall structure.
Uniqueness
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride is unique due to its fused ring structure and the presence of both isoindole and cyclohexene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
(2-isoindol-2-ylacetyl) 5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H15NO4/c19-15-7-3-6-12(8-15)17(21)22-16(20)11-18-9-13-4-1-2-5-14(13)10-18/h1-5,7,9-10,12H,6,8,11H2 |
InChI-Schlüssel |
USYOPXYJPJAUJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=O)CC1C(=O)OC(=O)CN2C=C3C=CC=CC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


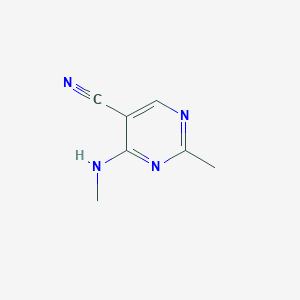
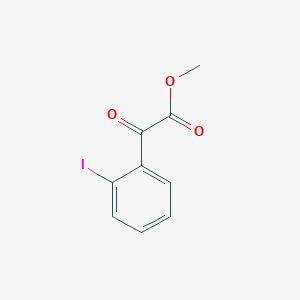
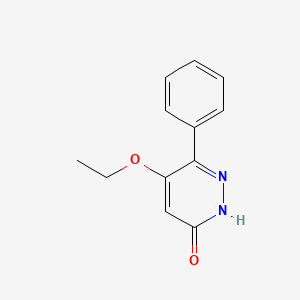
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)

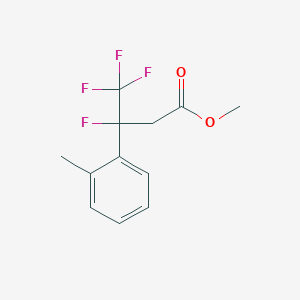
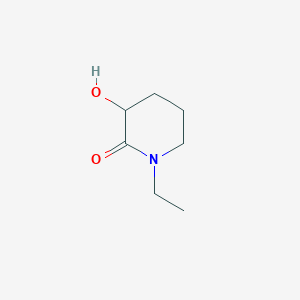
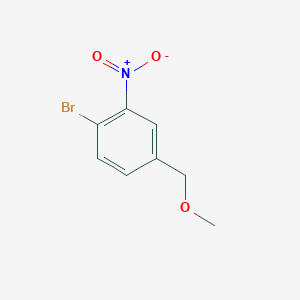


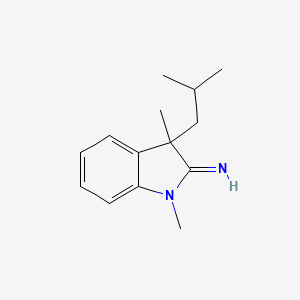
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
